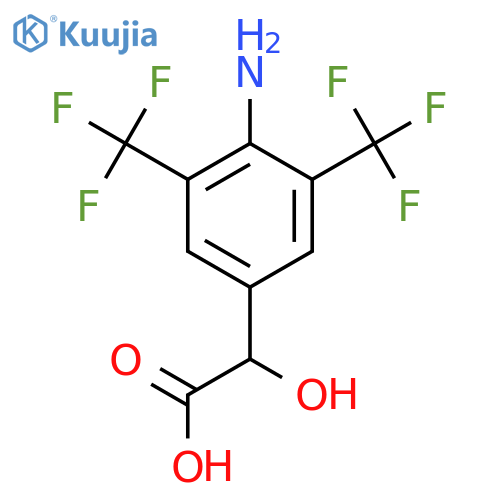

Cas no 1806962-99-1 (4-Amino-3,5-bis(trifluoromethyl)mandelic acid)

1806962-99-1 structure

商品名:4-Amino-3,5-bis(trifluoromethyl)mandelic acid

CAS番号:1806962-99-1

MF:C10H7F6NO3

メガワット:303.157903909683

CID:4982789

4-Amino-3,5-bis(trifluoromethyl)mandelic acid 化学的及び物理的性質

名前と識別子

-

- 4-Amino-3,5-bis(trifluoromethyl)mandelic acid

-

- インチ: 1S/C10H7F6NO3/c11-9(12,13)4-1-3(7(18)8(19)20)2-5(6(4)17)10(14,15)16/h1-2,7,18H,17H2,(H,19,20)

- InChIKey: JZMLPEZDUNDWLN-UHFFFAOYSA-N

- ほほえんだ: FC(C1C=C(C(C(=O)O)O)C=C(C(F)(F)F)C=1N)(F)F

計算された属性

- 水素結合ドナー数: 3

- 水素結合受容体数: 10

- 重原子数: 20

- 回転可能化学結合数: 2

- 複雑さ: 345

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 83.6

4-Amino-3,5-bis(trifluoromethyl)mandelic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013009155-1g |

4-Amino-3,5-bis(trifluoromethyl)mandelic acid |

1806962-99-1 | 97% | 1g |

1,460.20 USD | 2021-06-25 |

4-Amino-3,5-bis(trifluoromethyl)mandelic acid 関連文献

-

1. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862

-

Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520

-

Gilles Montavon,Bernd Grambow New J. Chem., 2003,27, 1344-1352

-

Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757

-

Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340

1806962-99-1 (4-Amino-3,5-bis(trifluoromethyl)mandelic acid) 関連製品

- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)

- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)

- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)

- 34907-24-9(N-(4-Nitrobenzyl)benzamide)

- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)

- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)

- 478518-87-5(N-1-13CAcetyl-D-glucosamine)

- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)

- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)

- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)

推奨される供給者

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬